molecular formula C20H23N3O4S B2596614 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1235696-10-2

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2596614
CAS No.: 1235696-10-2
M. Wt: 401.48
InChI Key: BXSIKVPZYGOHQH-AATRIKPKSA-N
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Description

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound featuring a furan ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

    Synthesis of the piperidin-4-ylmethyl intermediate: This involves the reaction of piperidine with a suitable alkylating agent.

    Coupling of the intermediates: The furan-2-yl acrylate and the piperidin-4-ylmethyl intermediate are coupled under conditions that favor the formation of the (E)-isomer.

    Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the coupled product with thiophen-2-ylmethylamine under appropriate conditions to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The acrylate group can be reduced to the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Saturated derivatives of the acrylate group.

    Substitution: Substituted derivatives of the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide: This compound is unique due to its combination of furan, piperidine, and thiophene rings.

    Other oxalamides: Compounds with similar oxalamide structures but different substituents on the nitrogen atoms.

    Furan and thiophene derivatives: Compounds containing furan or thiophene rings with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings. This combination imparts unique chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-18(6-5-16-3-1-11-27-16)23-9-7-15(8-10-23)13-21-19(25)20(26)22-14-17-4-2-12-28-17/h1-6,11-12,15H,7-10,13-14H2,(H,21,25)(H,22,26)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIKVPZYGOHQH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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